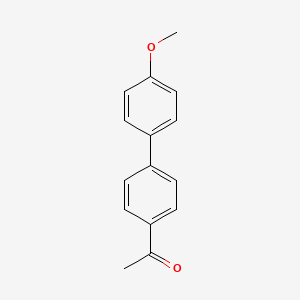

1-(4'-Methoxy-biphenyl-4-yl)-ethanone

説明

Contextualization within Biphenyl (B1667301) and Acetophenone (B1666503) Chemistry Research

The study of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone is deeply rooted in the broader fields of biphenyl and acetophenone chemistry. Biphenyls are a class of organic compounds that consist of two phenyl rings linked by a single bond. They are of significant interest due to their presence in many biologically active molecules and liquid crystals. hp.gov.innih.gov The functionalization of the biphenyl scaffold is a key area of research, aiming to modulate the electronic and steric properties of the resulting molecules. researchgate.net

Acetophenones, on the other hand, are ketones that have an acetyl group attached to a phenyl ring. They are common intermediates in organic synthesis and are found in a variety of natural and synthetic compounds with diverse biological activities. ijnrd.orgmdpi.com The acetyl group in acetophenones is a versatile functional handle that can undergo a wide range of chemical transformations.

Significance of the this compound Scaffold in Organic Synthesis Research

The primary significance of this compound in organic synthesis lies in its role as a versatile intermediate. The presence of the ketone and methoxy (B1213986) functionalities, along with the biphenyl backbone, allows for a variety of chemical modifications.

The acetyl group can be a precursor to a wide range of other functional groups. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to form larger, more complex structures. rsc.org One documented example is the oxidation of 4-acetyl-4'-methoxybiphenyl using sodium hypobromite (B1234621) to produce 4'-methoxybiphenyl-4-carboxylic acid, a valuable synthetic intermediate in its own right. nih.gov

The biphenyl scaffold itself can be further functionalized. The methoxy group can be cleaved to a phenol, providing another site for modification. The aromatic rings can also undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. This versatility makes this compound a key starting material for the synthesis of a wide range of substituted biphenyls.

Overview of Prior Research on this compound and Related Structures

Prior research on this compound has largely focused on its synthesis and its use as a precursor for other molecules. Several synthetic routes to the compound have been reported, with the most common being the Friedel-Crafts acylation of 4-methoxybiphenyl (B1664174) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org Another prominent method is the Suzuki-Miyaura cross-coupling reaction between 4-acetylphenylboronic acid and 4-bromoanisole (B123540), which offers a high-yielding and versatile approach. researchgate.net

| Reaction Type | Reactants | Key Reagents/Catalysts | Typical Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Methoxybiphenyl and Acetyl Chloride | Aluminum Chloride (AlCl₃) | Moderate to Good |

| Suzuki-Miyaura Coupling | 4-Acetylphenylboronic Acid and 4-Bromoanisole | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High |

Research on related structures has revealed a wide range of potential applications. For example, various substituted biphenyl compounds have been investigated for their potential as anti-inflammatory, antioxidant, and cytotoxic agents. rsc.orgarabjchem.org The biphenyl scaffold is a common feature in many pharmaceutical compounds. Furthermore, derivatives of this compound have been explored for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. rsc.org

Research Gaps and Opportunities in the Study of this compound

Despite the existing research, several gaps and opportunities remain in the study of this compound. While its role as a synthetic intermediate is well-established, a more systematic exploration of the full range of its chemical reactivity is warranted. For instance, the development of novel catalytic methods for the selective functionalization of the biphenyl core in the presence of the acetyl and methoxy groups could open up new avenues for the synthesis of complex molecules.

There is also a need for more in-depth studies on the biological activities of derivatives of this compound. While preliminary studies have suggested potential anti-inflammatory and anticancer properties, comprehensive structure-activity relationship (SAR) studies are lacking. Such studies could lead to the identification of new lead compounds for drug discovery.

Furthermore, the potential applications of this compound and its derivatives in materials science are still underexplored. A more thorough investigation of their photophysical and electronic properties could reveal new opportunities for their use in advanced materials, such as organic semiconductors and liquid crystals. The synthesis and characterization of polymers and co-polymers incorporating the this compound moiety could also be a fruitful area of research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-(4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITDOOYSOAAUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306718 | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-18-6 | |

| Record name | 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 179420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13021-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methoxy Biphenyl 4 Yl Ethanone

Suzuki-Miyaura Coupling Protocols for Biphenyl (B1667301) Core Construction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org For the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, this typically involves the reaction between a 4-haloanisole (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) and 4-acetylphenylboronic acid, or vice versa.

The choice of the palladium catalyst is crucial for achieving high yields and reaction efficiency. While homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are commonly used, significant research has focused on developing more stable, recoverable, and efficient heterogeneous catalytic systems. nih.govhw.ac.uk

Palladium supported on activated charcoal (Pd/C) has emerged as a promising heterogeneous catalyst. These catalysts simplify product purification and allow for catalyst recycling, which is economically and environmentally advantageous. researchgate.net Research into magnetically separable catalysts, such as palladium nanoparticles supported on a carbon-coated magnetite core (Pd@Fe₃O₄@C), has demonstrated excellent yields (often >99%) for the coupling of phenylboronic acid with various aryl halides, including 4-bromoanisole. researchgate.net These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. researchgate.net

The following table illustrates the performance of various catalytic systems in Suzuki-Miyaura reactions analogous to the synthesis of the target compound.

| Catalyst | Reactants | Yield (%) | Key Features |

|---|---|---|---|

| Pd@Fe₃O₄@C | 4-Bromoanisole + Phenylboronic acid | >99 | Magnetically separable, reusable (4+ cycles) researchgate.net |

| Pd(OAc)₂ | Aryl Bromide + Arylboronic Acid | Variable | Common homogeneous precursor, often used with phosphine (B1218219) ligands nih.govorgsyn.org |

| Pd(PPh₃)₄ | Aryl Halide + Arylboronic Acid | Good to Excellent | Classical homogeneous catalyst, effective but sensitive to air nih.govhw.ac.uk |

| Pd/MN100 (Polystyrene support) | 4-Bromoanisole + Phenylboronic acid | High | Heterogeneous, high technological effectiveness google.com |

Beyond the catalyst itself, reaction parameters such as temperature, catalyst loading, and reaction time significantly impact the synthesis of this compound. Optimization of these conditions is essential to maximize yield and minimize side reactions, such as the unwanted protodeboronation of the boronic acid. nih.govresearchgate.net

Automated systems have been used to rapidly optimize multiple variables simultaneously, including temperature, time, and catalyst loading. nih.gov Studies have shown that for certain ligand-catalyst combinations, optimal temperatures can range from 85–110 °C. nih.gov For instance, in the synthesis of chiral biaryl compounds, it was observed that yield increased with temperature, while enantioselectivity decreased, necessitating a compromise at an optimal temperature like 50 °C. beilstein-journals.org Catalyst loading is another critical factor; while higher loading can increase reaction rates, it also increases costs. Research has focused on developing highly active catalysts that are effective at very low loadings, sometimes as low as 0.0005 mol%. nih.gov

The table below summarizes the typical effects of various reaction conditions.

| Parameter | General Influence on Reaction | Typical Optimized Range |

|---|---|---|

| Temperature | Increases reaction rate but can also promote side reactions or decomposition. beilstein-journals.orgrsc.org | 50 - 110 °C google.comnih.govbeilstein-journals.org |

| Catalyst Loading | Higher loading increases rate but also cost. Optimal loading balances efficiency and economy. nih.gov | 0.0005 - 5 mol% beilstein-journals.orgnih.gov |

| Reaction Time | Must be sufficient for completion but excessive time can lead to product degradation. | 10 min - 72 h google.combeilstein-journals.org |

| Reactant Ratio | A slight excess of the boronic acid (e.g., 1.1 - 1.5 equivalents) is often used to drive the reaction to completion. nih.govgoogle.com | 1.1 - 2.0 equivalents of boronic acid nih.govbeilstein-journals.org |

The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.netkochi-tech.ac.jp

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoanisole) to a low-valent palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. libretexts.orgrsc.org The reactivity of the halide is a key factor, with the general trend being I > OTf > Br > Cl. libretexts.org

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., the 4-acetylphenyl group) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.orgresearchgate.net

Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling and leaving the metal center, which forms the desired C-C bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgresearchgate.netchemrxiv.org

Mechanistic studies suggest that for many systems, the active catalyst is a monoligated palladium species, Pd(L), which is more reactive in the oxidative addition step than the more saturated Pd(L)₂ complex. nih.govresearchgate.netchemrxiv.org

Suzuki Coupling Approaches to this compound

This section further explores specific variables within the Suzuki coupling framework that are tailored for the efficient synthesis of the target molecule.

The choice of base and solvent is interdependent and critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for the transmetalation step. libretexts.org Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. google.combeilstein-journals.orgresearchgate.net

Aqueous solvent systems are often preferred for being environmentally benign and effective. researchgate.net For example, using K₂CO₃ in a mixture of an organic solvent (like ethanol (B145695) or THF) and water is a common and effective condition. google.comresearchgate.net The water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species. In some cases, solvent-free conditions using a vibratory ball mill have also been successfully employed with K₂CO₃, offering a green alternative to traditional solution-phase synthesis. nih.gov

The following table shows the effect of different base and solvent combinations on Suzuki coupling reactions.

| Base | Solvent | Typical Yield | Notes |

|---|---|---|---|

| K₂CO₃ | Ethanol/Water | Good to Excellent | Commonly used, effective, and environmentally conscious system. google.comresearchgate.net |

| K₃PO₄ | THF | Excellent | Often effective for challenging or sterically hindered substrates. beilstein-journals.org |

| NaOH | THF/Water | Good | A strong base used in microwave-assisted synthesis. mdpi.com |

| K₂CO₃ | DMF/Water | Good | Effective, particularly for PEPPSI-type catalysts. researchgate.net |

| K₂CO₃ | Solvent-Free (Ball Mill) | Excellent | Mechanochemical method, environmentally friendly. nih.gov |

In many palladium-catalyzed Suzuki reactions, ancillary ligands, typically phosphines, are essential for stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the ligand can profoundly influence each step of the catalytic cycle. nih.govorganic-chemistry.org

Bulky and electron-donating ligands, such as trialkylphosphines and dialkylbiaryl phosphines (e.g., SPhos), are known to enhance the rates of oxidative addition and reductive elimination. nih.gov This is attributed to their ability to stabilize the low-coordinate, highly reactive monoligated palladium(0) species that is believed to be the active catalyst. nih.gov The choice of ligand can also influence selectivity and prevent side reactions. For instance, bulky ligands can suppress aryl-aryl scrambling and isomerization. orgsyn.orgorganic-chemistry.org The development of specialized ligands has enabled the coupling of challenging substrates, such as unreactive aryl chlorides, under milder conditions. nih.govnih.gov

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger, kilogram-scale production requires careful consideration of several factors to ensure safety, efficiency, consistency, and economic viability. While traditional methods like the Friedel-Crafts acylation are well-established, modern syntheses often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which present unique scale-up challenges. wikipedia.org

Key considerations during the scale-up of Suzuki-Miyaura reactions for producing biphenyl derivatives include:

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. acs.org Maintaining a strictly inert atmosphere using nitrogen or argon is critical throughout the process to prevent catalyst deactivation and the formation of oxidative side products. On a large scale, this involves robust purging of reactors and transfer lines and potentially operating under a slight positive pressure of inert gas. acs.org

Temperature Control: The internal reaction temperature is a critical parameter. Deviations can lead to stalled reactions or the formation of impurities. acs.org For instance, in related Suzuki couplings, competitive hydrolysis of starting materials can occur at elevated temperatures over extended periods, leading to impurities that can be difficult to remove. acs.org Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation from exothermic events more challenging. Therefore, a thorough thermal safety study (e.g., using reaction calorimetry) is essential to understand the reaction exotherm and ensure adequate cooling capacity. The rate of reagent addition may need to be carefully controlled to manage heat output.

Mixing and Agitation: Efficient mixing is crucial for achieving consistent reaction kinetics and heat transfer in large vessels, especially in heterogeneous mixtures involving solids like the base (e.g., potassium phosphate) and the catalyst. Inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete conversion and increased impurity formation.

Raw Material Quality and Stoichiometry: The purity of starting materials, such as 4-acetylphenylboronic acid and 4-bromoanisole, and the palladium catalyst is paramount. On a larger scale, even small percentages of impurities can have a significant impact on the final product quality and yield. High-throughput experimentation (HTE) can be used to rapidly optimize the charge of reactants and catalyst loading for cost-effectiveness and efficiency. acs.org

Work-up and Product Isolation: Laboratory-scale purification via column chromatography is often not feasible or economical for large-scale production. The process must be designed to yield a product that can be purified by crystallization. This involves careful selection of solvents for the reaction and subsequent crystallization, which balance product solubility at high temperatures with low solubility at ambient or cool temperatures to maximize recovery.

Palladium Removal: Residual palladium in the final product is a major concern, particularly for pharmaceutical intermediates. The scaled-up process must incorporate an efficient method for palladium scavenging. This can involve treatment with agents like L-cysteine, which can form soluble complexes with palladium that are removed during aqueous washes. acs.org

The following table summarizes common challenges and mitigation strategies when scaling up the Suzuki-Miyaura synthesis for compounds like this compound.

| Challenge | Potential Impact | Mitigation Strategy |

| Oxygen Sensitivity | Catalyst deactivation, side product formation | Rigorous inerting of vessels and transfer lines; use of degassed solvents. acs.org |

| Thermal Control | Runaway reaction, impurity formation | Reaction calorimetry studies; controlled addition rates; ensuring adequate cooling capacity. acs.org |

| Impurity Formation | Reduced yield and purity; difficult purification | Optimize reaction time and temperature to minimize hydrolysis; use high-purity starting materials. acs.org |

| Purification Method | Chromatography is not scalable | Develop a robust crystallization procedure for purification. |

| Residual Catalyst | Product contamination | Implement a dedicated palladium scavenging step (e.g., using L-cysteine or functionalized silica). acs.org |

Alternative and Emerging Synthetic Routes to the this compound Framework

While the Suzuki-Miyaura reaction is a workhorse for the synthesis of this compound, ongoing research focuses on developing more efficient, sustainable, and versatile methods. rsc.org These emerging routes aim to reduce the number of synthetic steps, avoid pre-functionalized starting materials, and utilize greener energy sources.

The construction of the biaryl core of this compound is dominated by metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling is the most widely employed method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid reagents. mdpi.com

A typical Suzuki synthesis of the target compound involves the coupling of 4-acetylphenylboronic acid with a 4-haloanisole (e.g., 4-bromoanisole or 4-iodoanisole) or, conversely, coupling 4-methoxyphenylboronic acid with a 4-haloacetophenone. rsc.org The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable ligand. mdpi.com

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. rsc.org

Transmetalation: The organoboron compound (Ar'-B(OR)₂) reacts with the Pd(II) complex, with the aid of a base, to transfer its organic group to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, completing the cycle. mdpi.com

| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | NaOH | DMF/H₂O | 120 °C | mdpi.com |

| Na₂PdCl₄ | DTBPPS | K₃PO₄ | Ethanol/H₂O | 70 °C | acs.org |

| Pd(dba)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | Reflux | rsc.org |

DTBPPS: 3-(di-tert-butylphosphonium)propanesulfonate; dba: dibenzylideneacetone

Other cross-coupling reactions such as Stille (using organotin reagents), Negishi (organozinc), Kumada (organomagnesium/Grignard), and Hiyama (organosilicon) are also powerful methods for biaryl synthesis, though they are often less utilized than the Suzuki reaction due to factors like the toxicity of tin reagents or the moisture sensitivity of Grignard reagents. rsc.orgacs.org

A significant advancement in C-C bond formation is the use of C-H activation, which bypasses the need to pre-functionalize starting materials (e.g., as halides or organometallics). springernature.com This approach, also known as direct arylation, offers a more atom-economical and step-efficient route to biphenyl derivatives.

In the context of synthesizing this compound, a C-H activation strategy could theoretically involve the direct coupling of anisole (B1667542) with 4-haloacetophenone. In this scenario, a transition metal catalyst (often palladium, rhodium, or ruthenium) would mediate the activation of a C-H bond on the anisole ring (preferentially at the para position) and couple it with the aryl halide. springernature.com

While specific examples for the direct synthesis of this compound via C-H activation are not yet widely reported in literature, the general methodology represents a promising future direction. Key challenges in C-H activation include controlling regioselectivity (i.e., activating the desired C-H bond) and preventing homocoupling of the reaction partners.

Emerging synthetic strategies leverage alternative energy sources like light and electricity to drive chemical transformations under mild conditions, often offering unique reactivity compared to traditional thermal methods.

Photocatalytic approaches utilize light to generate highly reactive intermediates. While still a developing field for biaryl synthesis, photocatalysis could enable novel cross-coupling pathways for the formation of the this compound framework.

Electrosynthesis uses an electric current to perform oxidation and reduction reactions, replacing chemical redox agents with electrons, which is inherently green. acs.org This technique is well-suited for the synthesis and functionalization of ketones. For instance, the direct electrosynthesis of ketones from benzylic methylenes has been achieved through electrooxidative C-H activation. nih.gov Furthermore, mediated electrosynthesis, which uses a redox catalyst like NH₄I, can be employed for the α-C–H functionalization of ketones. acs.orgrsc.org This could provide a route to further derivatize the ethanone (B97240) moiety of the target compound. Organic electrosynthesis represents a powerful and environmentally benign tool that could be applied to new synthetic routes for the biphenyl ketone core. eurekaselect.com

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. beilstein-journals.org This involves a shift from traditional, less efficient methods to modern, sustainable alternatives.

A key example is the move from classical Friedel-Crafts acylation to catalytic Suzuki-Miyaura coupling.

Atom Economy: Friedel-Crafts acylation of 4-methoxybiphenyl (B1664174) requires a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which is hydrated and becomes waste during the aqueous workup. In contrast, palladium-catalyzed coupling reactions use only a small, catalytic amount of metal, leading to significantly less inorganic waste and higher atom economy.

Catalysis: The use of recyclable catalysts is a cornerstone of green chemistry. Research into heterogeneous palladium catalysts for Suzuki reactions allows for easier separation of the catalyst from the product and potential reuse, reducing costs and waste. mdpi.com

Safer Solvents and Conditions: Green chemistry encourages the use of safer, more environmentally benign solvents like water or ethanol, or minimizing solvent use altogether. acs.org Suzuki reactions can often be performed in aqueous solvent mixtures, which are preferable to chlorinated solvents commonly used in older methods. acs.org

A significant step towards sustainable synthesis is the elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. acs.orgnih.gov For the synthesis of biphenyl frameworks, solvent-free approaches, particularly those using mechanochemistry, are gaining prominence.

Mechanochemistry (Ball-Milling): This technique involves the use of mechanical force (e.g., in a ball mill) to induce chemical reactions in the solid state or with minimal amounts of liquid. mdpi.com Palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully performed using a solvent-free and ligand-free ball-milling method to produce biphenyl derivatives. rsc.org This approach is simple, fast, and highly efficient. rsc.org An innovative, uncatalyzed, solvent-free multicomponent process has also been developed for preparing certain biphenyl derivatives, further highlighting the potential of eliminating both catalysts and solvents. acs.orgnih.gov These solvent-free methods represent a frontier in the green synthesis of compounds like this compound. mdpi.com

Use of Renewable Reagents and Catalysts

The paradigm of modern organic synthesis is shifting towards the incorporation of renewable resources and catalytic processes to minimize reliance on finite feedstocks and reduce energy consumption. The synthesis of this compound is traditionally accomplished through Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Advanced methodologies in this domain focus on replacing conventional, often stoichiometric, and non-recyclable reagents and catalysts with more sustainable alternatives.

The Suzuki-Miyaura coupling, a powerful method for constructing the biphenyl core of this compound, typically relies on palladium catalysts. To enhance the sustainability of this process, research has focused on the development of heterogeneous and recyclable palladium catalysts. These catalysts can be easily separated from the reaction mixture and reused multiple times, significantly reducing the amount of heavy metal waste.

For instance, palladium nanoparticles supported on various materials such as magnetic nanoparticles (e.g., Fe₃O₄), polymers, and zeolites have demonstrated high efficacy and recyclability in Suzuki-Miyaura reactions. researchgate.netmdpi.comorganic-chemistry.orgbohrium.commdpi.com These supported catalysts often allow for the reaction to be conducted in more environmentally benign solvents, such as water or ethanol, further enhancing the green credentials of the synthesis. mdpi.combohrium.com While specific data for the synthesis of this compound using these catalysts is emerging, studies on analogous reactions, such as the coupling of 4-bromoanisole with phenylboronic acid, have shown excellent yields and catalyst stability over numerous cycles. researchgate.net

Another key synthetic route, the Friedel-Crafts acylation of 4-methoxybiphenyl, traditionally employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. Greener alternatives involve the use of solid acid catalysts that are non-corrosive, reusable, and produce minimal waste. Zeolites, such as mordenite (B1173385), have been investigated as catalysts for the acylation of aromatic compounds using acetic anhydride (B1165640) as the acylating agent. scirp.org Although a study on the acylation of 4-methoxybiphenyl using a mordenite zeolite catalyst reported a modest yield of 27%, it highlights a promising avenue for replacing conventional Lewis acids. scirp.org Further research into optimizing reaction conditions and catalyst design could enhance the viability of this approach. Heteropolyacids have also been shown to be efficient and eco-friendly solid acid catalysts for the acylation of electron-rich aromatic compounds. icm.edu.pl

Biocatalysis represents another frontier in the use of renewable catalysts. While specific enzymatic routes for the direct synthesis of this compound are not yet well-established, the use of enzymes for related transformations, such as the asymmetric reduction of acetophenones, is a mature field. researchgate.net Research into novel enzymes and reaction pathways could unlock biocatalytic methods for the acylation or coupling steps in the future, offering a highly selective and environmentally compatible synthetic route.

Table 1: Performance of Recyclable Catalysts in Suzuki-Miyaura Coupling of Haloanisoles This table presents data from analogous reactions to illustrate the potential of recyclable catalysts for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Yield (%) | Recyclability (Cycles) | Reference |

| Palladium Nanoparticle-MOR Complex | 4-Iodoanisole, Phenylboronic acid | Not specified | >95 | 10 (with 5% yield decrease) | mdpi.com |

| Pd/TiO₂ | 4-Methoxyiodobenzene, Phenylboronic acid | Not specified | 87 | 5 | mdpi.com |

| Pd@AEPOP | Aryl iodides, Styrene | DMF | 99 | 9 | mdpi.com |

| mPAN-Pd | Aryl halides, Phenylboronic acids | Water | up to 98 | 5 | bohrium.com |

| Fe₃O₄@SiO₂-Pd | Alkynyl bromides, Organoboron derivatives | Ethanol | Excellent | 16 | organic-chemistry.org |

Waste Minimization Strategies

A cornerstone of green chemistry is the minimization of waste, a principle quantified by metrics such as atom economy and the Environmental Factor (E-factor). tudelft.nlgreenchemistry-toolkit.orgtudelft.nl The ideal synthesis has an atom economy of 100% and an E-factor of zero, meaning all atoms from the reactants are incorporated into the final product with no waste generated.

Similarly, in the Friedel-Crafts acylation route, replacing stoichiometric AlCl₃ with a recyclable solid acid catalyst dramatically improves the waste profile. The conventional method generates a large amount of aluminum hydroxide (B78521) waste during aqueous work-up. A catalytic process with a solid acid that can be filtered off and reused avoids this significant waste stream.

Further waste minimization can be achieved through the selection of greener solvents or by conducting reactions under solvent-free conditions. ijcps.org For Suzuki-Miyaura couplings, the use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. bohrium.comnih.gov

The choice of acylating agent in Friedel-Crafts reactions also influences the waste profile. Using acetic anhydride instead of acetyl chloride is preferable as the byproduct, acetic acid, is less corrosive and more easily handled than the hydrochloric acid generated from acetyl chloride.

A comprehensive waste minimization strategy involves a holistic assessment of the entire synthetic process, from starting materials to final product purification. This includes optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts that contribute to the waste stream. The implementation of continuous flow processes can also contribute to waste reduction by improving reaction control and minimizing the scale of individual batches.

Table 2: Comparison of Green Chemistry Metrics for Synthetic Routes This table provides a conceptual comparison of traditional versus advanced methodologies. Specific E-factor values would require detailed process data.

| Synthetic Route | Catalyst | Key Waste Products | Atom Economy | E-Factor |

| Traditional Suzuki-Miyaura | Homogeneous Palladium | Palladium salts, Boronic acid derivatives, Organic solvents | High | High |

| Advanced Suzuki-Miyaura | Recyclable Heterogeneous Palladium | Minimal catalyst waste, Boronic acid derivatives (potentially in greener solvents) | High | Significantly Reduced |

| Traditional Friedel-Crafts | Stoichiometric AlCl₃ | Aluminum hydroxide, HCl (from acetyl chloride), Organic solvents | Moderate | Very High |

| Advanced Friedel-Crafts | Recyclable Solid Acid (e.g., Zeolite) | Acetic acid (from acetic anhydride), Minimal catalyst waste | Moderate | Significantly Reduced |

Chemical Reactivity and Transformation Studies of 1 4 Methoxy Biphenyl 4 Yl Ethanone

Reactions at the Carbonyl Group of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone

The carbonyl group is a primary site for a variety of chemical modifications, including reductions, oxidations, and nucleophilic additions.

Reductions to Alcohols and Alkanes

The carbonyl group of this compound can be readily reduced to either a secondary alcohol or completely deoxygenated to an alkane.

The reduction to the corresponding secondary alcohol, 1-(4'-Methoxy-biphenyl-4-yl)-ethanol, is commonly achieved using hydride reagents. A well-documented method involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol. This reaction proceeds under mild conditions, offering high yields of the alcohol product.

For the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 4-ethyl-4'-methoxybiphenyl, more forcing conditions are required. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The Clemmensen reduction employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, conditions suitable for substrates stable in strong acid. byjus.compsiberg.comwikipedia.orglibretexts.orgorgoreview.com Alternatively, the Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol, is suitable for substrates that are sensitive to acidic conditions. jk-sci.comwikipedia.org

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄), Methanol, Room Temperature | 1-(4'-Methoxy-biphenyl-4-yl)-ethanol |

| Clemmensen Reduction to Alkane | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl), Heat | 4-Ethyl-4'-methoxybiphenyl |

| Wolff-Kishner Reduction to Alkane | Hydrazine Hydrate (H₂NNH₂), Potassium Hydroxide (KOH), Ethylene Glycol, Heat | 4-Ethyl-4'-methoxybiphenyl |

Oxidation Reactions (e.g., in contexts similar to Alloxan Monohydrate)

The oxidation of the ketone functional group in this compound can lead to the formation of an ester through a Baeyer-Villiger oxidation. This reaction typically involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. In this case, the 4'-methoxybiphenyl group has a higher migratory aptitude than the methyl group. Consequently, the oxygen atom is inserted between the carbonyl carbon and the biphenyl (B1667301) ring, yielding 4-(4'-methoxybiphenyl) acetate (B1210297).

| Reagent | Solvent | Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (CH₂Cl₂) | 4-(4'-Methoxybiphenyl) acetate |

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to a wide array of derivatives. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful methods for converting the carbonyl group into a carbon-carbon double bond.

The Wittig reaction utilizes a phosphorus ylide, for instance, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene group, forming 4-(1-propen-2-yl)-4'-methoxybiphenyl. organicreactions.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which often provides better yields and stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org For example, reaction with triethyl phosphonoacetate in the presence of a base like sodium hydride would yield ethyl 3-(4'-methoxy-biphenyl-4-yl)but-2-enoate.

| Reaction | Reagent | Product |

|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(1-Propen-2-yl)-4'-methoxybiphenyl |

| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate, Sodium Hydride (NaH) | Ethyl 3-(4'-methoxy-biphenyl-4-yl)but-2-enoate |

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl core of this compound can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The 4-acetyl group is a deactivating, meta-directing group, while the 4'-methoxy group is an activating, ortho-, para-directing group.

Consequently, electrophilic attack is predicted to occur on the methoxy-substituted ring, which is activated towards substitution. The incoming electrophile will be directed to the positions ortho to the methoxy (B1213986) group (positions 3' and 5'). For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-(3'-nitro-4'-methoxy-biphenyl-4-yl)-ethanone. Similarly, bromination with bromine in the presence of a Lewis acid catalyst like iron(III) bromide would likely produce 1-(3'-bromo-4'-methoxy-biphenyl-4-yl)-ethanone.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 1-(3'-Nitro-4'-methoxy-biphenyl-4-yl)-ethanone |

| Bromination | Bromine (Br₂), Iron(III) Bromide (FeBr₃) | 1-(3'-Bromo-4'-methoxy-biphenyl-4-yl)-ethanone |

Reactions Involving the Methoxy Group

The methoxy group is generally stable, but its ether linkage can be cleaved under specific conditions to yield the corresponding phenol. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgcore.ac.uk Treatment of this compound with BBr₃ in an inert solvent like dichloromethane would result in the cleavage of the methyl-oxygen bond to afford 1-(4'-hydroxy-biphenyl-4-yl)-ethanone.

| Reagent | Solvent | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 1-(4'-Hydroxy-biphenyl-4-yl)-ethanone |

Palladium-Catalyzed Functionalizations of the Biphenyl Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the further functionalization of the biphenyl system. These reactions typically require the presence of a halogen substituent on one of the aromatic rings. For instance, if we consider a bromo-substituted derivative, such as 1-(3'-bromo-4'-methoxy-biphenyl-4-yl)-ethanone, a variety of transformations can be envisioned.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. cmu.edusemanticscholar.org Reacting the bromo-derivative with an amine, such as morpholine, in the presence of a palladium catalyst and a suitable base would yield the corresponding amino-substituted biphenyl.

The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting the aryl halide with a terminal alkyne, for example, phenylacetylene, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govlibretexts.org This would lead to the formation of an alkynyl-substituted biphenyl derivative.

| Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | 1-(3'-Bromo-4'-methoxy-biphenyl-4-yl)-ethanone, Morpholine | Palladium Catalyst, Base | Amino-substituted biphenyl |

| Sonogashira Coupling | 1-(3'-Bromo-4'-methoxy-biphenyl-4-yl)-ethanone, Phenylacetylene | Palladium Catalyst, Copper(I) Iodide, Base | Alkynyl-substituted biphenyl |

Exploration of Rearrangement Reactions

The structural framework of this compound, featuring an aryl alkyl ketone moiety, makes it a candidate for several classical rearrangement reactions. These transformations are fundamental in organic synthesis for reorganizing the carbon skeleton to produce valuable structural isomers, particularly amides and carboxylic acid derivatives from ketones. Research in this area explores the migration of an aryl or alkyl group, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. While specific studies detailing the rearrangement of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on well-established reaction mechanisms for analogous ketones. Key potential transformations include the Beckmann, Willgerodt-Kindler, and Schmidt rearrangements.

Beckmann Rearrangement

The Beckmann rearrangement is a well-known acid-catalyzed conversion of a ketoxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction is initiated by treating the ketone, in this case, this compound, with hydroxylamine (B1172632) to form the corresponding oxime, this compound oxime. masterorganicchemistry.com This oxime, when subjected to acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or other reagents like phosphorus pentachloride, undergoes rearrangement. wikipedia.org

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group that is in the anti-periplanar position relative to the leaving group. For the oxime of an unsymmetrical ketone like this compound, two geometric isomers (E and Z) are possible, which can influence the product outcome. However, typically the larger, more electron-rich group has a higher migratory aptitude. In this case, the migration of the 4'-methoxy-biphenyl group is expected, which would lead to the formation of the corresponding N-substituted amide, N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide. This stereospecific migration is a key feature of the Beckmann rearrangement. organic-chemistry.org

| Reaction | Starting Material | Typical Reagents | Predicted Product |

| Beckmann Rearrangement | This compound oxime | H₂SO₄, PCl₅, or TsCl | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a distinctive transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides, effectively migrating the carbonyl function to the end of the alkyl chain and oxidizing it. wikipedia.org The Kindler modification, which is more commonly used, employs elemental sulfur and a secondary amine, such as morpholine, at elevated temperatures. researchgate.net

When applied to this compound, this reaction is expected to yield 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-N-morpholinylethanethioamide. The reaction proceeds through a complex mechanism that is thought to involve the formation of an enamine, followed by sulfurization and a series of rearrangements. wikipedia.org The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid amide, 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide. This reaction is particularly valuable for synthesizing aryl-substituted acetic acid derivatives from readily available acetophenones. researchgate.net

| Reaction | Starting Material | Typical Reagents | Predicted Intermediate/Product |

| Willgerodt-Kindler Reaction | This compound | Sulfur (S₈), Morpholine | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-N-morpholinylethanethioamide |

Schmidt Reaction

The Schmidt reaction provides another route to convert ketones into amides using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. researchgate.net This reaction is mechanistically related to the Beckmann rearrangement. organic-chemistry.org The reaction with a ketone begins with the acid-catalyzed addition of hydrazoic acid to the carbonyl group. Subsequent dehydration and loss of dinitrogen gas (N₂) is accompanied by the migration of one of the groups attached to the carbonyl carbon. researchgate.net

For an unsymmetrical ketone like this compound, the reaction can potentially yield a mixture of two isomeric amides, depending on whether the methyl or the 4'-methoxy-biphenyl group migrates. The migratory aptitude of the groups often dictates the major product. Generally, the bulkier group or the group better able to stabilize a positive charge is favored to migrate. Therefore, the migration of the 4'-methoxy-biphenyl group is anticipated to be the major pathway, yielding N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide, the same product as the Beckmann rearrangement. However, hydrazoic acid is highly toxic and explosive, making this method less favored than the Beckmann rearrangement for many applications.

| Reaction | Starting Material | Typical Reagents | Predicted Major Product |

| Schmidt Reaction | This compound | Hydrazoic Acid (HN₃), H₂SO₄ | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide |

Design, Synthesis, and Characterization of 1 4 Methoxy Biphenyl 4 Yl Ethanone Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies of Modified 1-(4'-Methoxy-biphenyl-4-yl)-ethanone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications of a parent scaffold, such as this compound, influence its biological or chemical properties. The electronic and steric effects of the methoxy (B1213986) (-OCH₃) and ethanone (B97240) (-COCH₃) groups are critical determinants of the molecule's interaction with biological targets.

Modifications can be systematically introduced at several positions:

The Methoxy Group: Replacing the electron-donating methoxy group with other substituents can probe the importance of electronic effects. For instance, substitution with a methyl group (-CH₃) results in 1-(4'-Methyl-biphenyl-4-yl)-ethanone, which introduces a more hydrophobic character and removes the hydrogen bond accepting capability of the methoxy oxygen.

The Ethanone Group: The carbonyl group of the ethanone moiety is a key site for modification. It can be reduced to a secondary alcohol, 1-(4'-Methoxy-biphenyl-4-yl)-ethanol, or converted into other functional groups like oximes or alkenes. nih.govnih.gov These changes dramatically alter the geometry and electronic nature of this part of the molecule.

The Biphenyl (B1667301) Core: Introducing substituents onto the biphenyl rings or replacing one of the phenyl rings with a heterocycle can significantly impact activity. For example, incorporating a thiazole (B1198619) ring has been explored in related methoxybenzoyl structures to develop potent anticancer agents that inhibit tubulin polymerization. nih.gov

Research into analogs has revealed that these modifications can lead to a range of biological activities, including potential anti-inflammatory, antioxidant, herbicidal, and cytotoxic effects against cancer cell lines. The ethanone and methoxy groups are crucial for binding affinity and specificity to molecular targets like enzymes or receptors.

| Compound Name | Structural Modification vs. Parent Scaffold | Key Feature Change | Observed or Potential Application/Activity |

|---|---|---|---|

| This compound | Parent Scaffold | Baseline | Intermediate in synthesis; potential herbicidal, anti-inflammatory, antioxidant properties. |

| 1-(4'-Methyl-biphenyl-4-yl)-ethanone | -OCH₃ at 4' replaced with -CH₃ | Increased hydrophobicity; loss of H-bond acceptor. | Intermediate in material science. |

| 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone | -OCH₃ removed; imidazole-thioether added to acetyl group | Enhanced electronic diversity and steric bulk. | Potential antimicrobial/anticancer agent. |

| 1-(4'-Methoxy-biphenyl-4-yl)-ethanol | Carbonyl C=O reduced to C-OH | Introduction of H-bond donor/acceptor; change in geometry from trigonal planar to tetrahedral. | Alters binding interactions with target proteins. |

Homologation and Chain Extension Strategies

Homologation and chain extension are synthetic strategies used to increase the carbon skeleton of a molecule. These techniques can be applied to the this compound scaffold to produce derivatives with longer chains, which can be valuable for probing binding pockets of receptors or modifying the physical properties of the molecule.

Homologation of the Aryl Ketone: A multi-carbon homologation of aryl ketones to produce long-chain ketones has been developed via a transition metal-catalyzed process. researchgate.net This method involves a ligand-promoted cleavage of the Ar−C(O) bond, followed by a cross-coupling reaction with alkenols. researchgate.net Applying this strategy to this compound could yield β-aryl ketone products, effectively inserting carbon atoms between the biphenyl moiety and the carbonyl group. researchgate.net Another approach involves reacting the ketone with the anion of [(methoxymethyl)sulfonyl]benzene, which, after rearrangement, yields α-methoxyketones, representing a single-carbon homologation. rsc.org

Chain Extension Strategies: Chain extension, a concept often employed in polymer chemistry, can be adapted to create dimeric or oligomeric structures from small molecules. nih.gov This typically involves reacting terminal functional groups with a bifunctional linker molecule (a chain extender). For this compound, the ethanone group must first be converted to a reactive handle, such as a hydroxyl group via reduction. The resulting 1-(4'-Methoxy-biphenyl-4-yl)-ethanol possesses a reactive -OH group that can be coupled using various chain extenders.

Common classes of chain extenders that could be employed include:

Diisocyanates: These compounds (O=C=N-R-N=C=O) react with the hydroxyl groups of two alcohol molecules to form a central urethane (B1682113) linkage.

Di- or Polyfunctional Epoxides: The hydroxyl group can initiate a ring-opening reaction with an epoxide, allowing a diepoxide to link two alcohol molecules. nih.govgoogle.com

Dianhydrides: Reaction with the alcohol would lead to the formation of ester linkages.

This strategy allows for the synthesis of larger, well-defined molecules where two 1-(4'-Methoxy-biphenyl-4-yl)-ethanol units are connected by a specific linker, potentially leading to compounds with novel biological or material properties.

Isomeric and Conformational Analysis of this compound Derivatives

The three-dimensional structure and isomeric forms of this compound derivatives are crucial for their function. Analysis of these features relies on a combination of crystallographic, spectroscopic, and computational methods.

Conformational Analysis of the Biphenyl Core: The central C-C single bond connecting the two phenyl rings allows for rotation, resulting in different torsional (dihedral) angles. The solid-state conformation can be definitively determined by X-ray diffraction studies. These analyses provide precise information on bond lengths, bond angles, and the dihedral angle between the phenyl rings, which is influenced by crystal packing forces and intramolecular steric hindrance. In solution, the rings are typically non-coplanar, and the degree of twisting represents a balance between conjugative stabilization (favoring planarity) and steric repulsion.

Isomeric Analysis of Derivatives: Functionalization of the ethanone group can lead to the formation of new isomers. For example, reaction of the ketone with hydroxylamine (B1172632) produces an oxime, which can exist as syn- and anti-isomers (E/Z isomers) due to restricted rotation around the C=N double bond. The identification and characterization of these isomers are critical, as they may possess different chemical reactivity and biological activity.

A study on a related benzoyl-aryl-thiazole scaffold demonstrated a robust method for distinguishing such isomers. nih.gov The key techniques included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons near the C=N bond are often different for the syn- and anti-isomers, allowing for their identification.

Chemical Derivatization: The Beckmann rearrangement can be used to distinguish the isomers. Under acidic conditions, the group anti to the hydroxyl group on the oxime migrates. The syn- and anti-isomers yield different amide products, which can be identified, thus confirming the original oxime's stereochemistry. nih.gov

Computational Chemistry: Quantum chemical calculations can be used to model the conformations of the isomers and corroborate the assignments made based on experimental NMR data. nih.gov

| Analytical Technique | Structural Feature Analyzed | Information Obtained |

|---|---|---|

| X-Ray Crystallography | Solid-state conformation of the biphenyl core. | Precise bond lengths, bond angles, and the dihedral angle between the phenyl rings. |

| NMR Spectroscopy | Geometric isomers (e.g., syn/anti-oximes). nih.gov | Distinguishes between isomers based on differing chemical shifts of nearby nuclei. |

| Beckmann Rearrangement | Configuration of syn/anti-oxime isomers. nih.gov | Confirms isomer structure by analyzing the distinct amide products formed from each. |

| Quantum Chemical Calculations | Molecular conformation and isomer stability. nih.gov | Corroborates experimental findings and provides energetic insights. |

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Moiety

The this compound moiety is a valuable starting material for the synthesis of more complex heterocyclic systems. The acetyl group, in particular, serves as a versatile handle for cyclization and condensation reactions to build new rings.

One common strategy involves the reaction of the methyl ketone with various bifunctional reagents to construct five- or six-membered heterocyclic rings. For example, benzoxazine (B1645224) derivatives, which are known to possess a range of biological activities including anti-inflammatory and antimicrobial properties, can be synthesized from acetophenone (B1666503) precursors. nih.gov A typical synthesis involves the reaction of a substituted acetophenone with an aminophenol and formaldehyde (B43269) (or a formaldehyde equivalent) in a cyclocondensation reaction.

Another approach is the construction of oxygen-containing heterocycles. The condensation of an α,β-unsaturated ketone (which can be formed from this compound via an aldol (B89426) reaction) with a 1,3-dicarbonyl compound can lead to the formation of complex systems like xanthenones. clockss.org

Furthermore, the ethanone group can be a precursor for nitrogen-containing heterocyles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. The synthesis of quinazolin-4-one and benzoxazin-4-one derivatives has been achieved by leveraging the reactivity of related ketone structures. mongoliajol.info A plausible route could involve the oxidation of the acetyl group to a carboxylic acid, followed by cyclization with anthranilic acid to form a benzoxazinone (B8607429), which can be further reacted to yield a quinazolinone. mongoliajol.info

The table below summarizes several synthetic strategies for incorporating the this compound moiety into fused heterocyclic systems.

| Target Heterocyclic System | Key Reagents/Reaction Type | Description |

|---|---|---|

| Benzoxazines | Aminophenol, Formaldehyde / Cyclocondensation | The acetophenone moiety reacts in a Mannich-type reaction followed by cyclization to form the 1,3-benzoxazine ring system. nih.gov |

| Xanthenones | 1,3-Dicarbonyl compound / Condensation | The ketone is first converted to an α,β-unsaturated system, which then undergoes a Michael addition and subsequent intramolecular cyclization. clockss.org |

| Furan-2(5H)-ones | Arylglyoxal, Meldrum's acid / Multicomponent Reaction | The acetyl group is oxidized to a glyoxal, which then participates in a one-pot reaction to form the furanone ring. mdpi.com |

| Quinazolinones | Anthranilic acid, Hydrazide / Cyclization & Rearrangement | Involves initial formation of a benzoxazinone intermediate followed by reaction with a hydrazide to form the quinazolinone core. mongoliajol.info |

Advanced Spectroscopic and Structural Elucidation Research of 1 4 Methoxy Biphenyl 4 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the acetyl and methoxy (B1213986) groups appear as sharp singlets, reflecting the absence of adjacent protons. The aromatic protons manifest as a set of doublets, characteristic of a para-substituted biphenyl (B1667301) system. The protons on the acetyl-bearing ring are deshielded due to the electron-withdrawing nature of the carbonyl group, thus resonating at a lower field compared to the protons on the methoxy-substituted ring. rsc.org Detailed assignments from a 400 MHz spectrum are presented in Table 1. rsc.org

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 8.01 | Doublet (d) | 7.2 | 2H | Aromatic protons ortho to the acetyl group |

| 7.65 | Doublet (d) | 7.2 | 2H | Aromatic protons meta to the acetyl group |

| 7.59 | Doublet (d) | 7.2 | 2H | Aromatic protons meta to the methoxy group |

| 7.01 | Doublet (d) | 7.6 | 2H | Aromatic protons ortho to the methoxy group |

| 3.87 | Singlet (s) | N/A | 3H | Methoxy group protons (-OCH₃) |

| 2.64 | Singlet (s) | N/A | 3H | Acetyl methyl protons (-COCH₃) |

While detailed experimental ¹³C NMR data is not widely reported in the literature, expected chemical shifts can be predicted based on established substituent effects. The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, typically in the range of 195-200 ppm. The carbon of the methoxy group would appear around 55 ppm. The aromatic carbons would produce a complex set of signals between 114 and 145 ppm, with their precise shifts influenced by the electronic effects of the attached functional groups.

Mass Spectrometry Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. The molecular formula of this compound is C₁₅H₁₄O₂, corresponding to a monoisotopic mass of approximately 226.10 u. guidechem.comchemspider.com In electron ionization (EI) mass spectrometry, this would be observed as the molecular ion peak (M⁺˙) at m/z 226.

The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. For this compound, several key fragmentation pathways are plausible, as outlined in Table 2. A primary fragmentation event is the alpha-cleavage adjacent to the carbonyl group. This can occur in two ways: loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 211, or loss of an acetyl radical (•COCH₃) to produce the 4-methoxy-biphenyl cation at m/z 183. The acylium ion at m/z 211 is often a prominent peak in the spectra of aryl ketones.

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 211 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 183 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 168 | [M - COCH₃ - CH₃]⁺ | Loss of a methyl radical from the methoxy group of the m/z 183 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Isotopic analysis for a compound with the formula C₁₅H₁₄O₂ would primarily show an M+1 peak resulting from the natural abundance of ¹³C. The intensity of this peak is expected to be approximately 16.5% of the molecular ion peak.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

The most prominent feature in the IR spectrum would be the intense carbonyl (C=O) stretching vibration of the aryl ketone, expected in the region of 1675-1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical aliphatic ketone. The methoxy group would give rise to a strong C-O-C asymmetric stretching band around 1250 cm⁻¹. Aromatic C=C stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are also distinct: aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups occur just below 3000 cm⁻¹.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1685-1675 | Strong | C=O Stretch (Aryl Ketone) |

| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1520-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1260-1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1050-1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| 850-810 | Strong | C-H Out-of-Plane Bend (para-disubstitution) |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of publicly accessible crystallographic databases and the scientific literature did not yield a primary research article detailing the single-crystal X-ray structure of this compound. Therefore, specific details such as unit cell parameters, space group, and precise conformational data cannot be reported here.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are explored)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not an applicable technique for its analysis.

Furthermore, a review of the current scientific literature indicates that chiral derivatives of this specific compound have not been a significant focus of research. Consequently, there are no reported studies on the use of chiroptical spectroscopy for determining the enantiomeric excess of such derivatives.

Computational and Theoretical Chemistry Investigations of 1 4 Methoxy Biphenyl 4 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the electron-donating ability, while the LUMO energy (ELUMO) relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap implies higher reactivity. For a structurally similar compound, 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone, the HOMO-LUMO energy gap was calculated to be 4.02 eV, suggesting a stable molecule with moderate reactivity. researchgate.net

Global Reactivity Descriptors: Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity. irjweb.comsemanticscholar.org These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to charge transfer. The global electrophilicity index measures the propensity of a species to accept electrons. These parameters are vital for predicting how the molecule will interact with other chemical species. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The different colors on the MEP surface indicate the electrostatic potential, where red represents regions of high electron density (electronegative) and blue represents regions of low electron density (electropositive). For this compound, the oxygen atom of the acetyl group is expected to be an electron-rich region (red), making it a likely site for electrophilic attack. In contrast, the hydrogen atoms of the phenyl rings would be electron-deficient regions (blue).

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not widely reported, studies on structurally analogous compounds provide valuable insights. For instance, a similar compound, 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone, was investigated for its anti-inflammatory action through molecular docking against the p38 MAP kinase inhibitor. researchgate.net Such studies reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

In a hypothetical docking study of this compound, the methoxy (B1213986) and acetyl groups would be expected to play a crucial role in forming specific interactions with amino acid residues in the active site of a target protein. The biphenyl (B1667301) core provides a scaffold that can fit into hydrophobic pockets. Molecular dynamics (MD) simulations could further be employed to study the stability of the docked complex over time, providing a more dynamic picture of the binding event.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on the Target |

|---|---|---|

| Hydrogen Bonding | Oxygen of the acetyl group, Oxygen of the methoxy group | Amino acids with donor hydrogens (e.g., Lys, Arg, Ser) |

| Hydrophobic Interactions | Biphenyl rings | Nonpolar amino acids (e.g., Leu, Val, Phe) |

| π-π Stacking | Phenyl rings | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| van der Waals Forces | Entire molecule | Various residues in the binding pocket |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how this influences its physical and biological properties. The key conformational feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings.

For this compound, computational studies have shown that the molecule adopts different conformations in the gas phase versus the solid state. In the gas phase, the molecule is twisted with a dihedral angle of approximately 42.9°. researchgate.net This twisted conformation is a result of the balance between steric hindrance from the ortho-hydrogens of the two rings and the electronic effects of conjugation, which favors planarity.

In the crystalline solid state, however, the molecule is nearly coplanar, with a dihedral angle of about 2.6°. researchgate.net This near-planar conformation is stabilized by intermolecular interactions within the crystal lattice. The energy barrier for rotation around the central carbon-carbon bond in substituted biphenyls is generally low, allowing for dynamic interconversion between different conformations in solution. biomedres.us

Mapping the potential energy surface by systematically varying the dihedral angle allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. This provides a comprehensive understanding of the molecule's flexibility and conformational preferences.

| State | Dihedral Angle (γ) | Dominant Factors |

|---|---|---|

| Gas Phase | ~42.9° | Steric hindrance vs. π-conjugation |

| Solid State (Crystal) | ~2.6° | Intermolecular packing forces |

| Transition State (Planar) | 0° | Maximized π-conjugation, high steric strain |

| Transition State (Perpendicular) | 90° | Minimized steric strain, no π-conjugation |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or biological activity. This would typically involve a series of structurally related compounds. The first step is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical, among others.

Subsequently, a statistical method, such as multiple linear regression (MLR), is used to build a mathematical equation that correlates a selection of these descriptors with the property of interest. researchgate.net The predictive power of the resulting model is then validated using both internal and external validation techniques. medcraveonline.com For biphenyl derivatives, important descriptors often include those related to molecular shape, hydrophobicity (like LogP), and electronic properties (like dipole moment and polarizability). medcraveonline.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of rings | Basic molecular composition |

| Topological | Wiener index, Kier & Hall indices | Molecular connectivity and branching |

| Geometric (3D) | Molecular surface area, molecular volume | Three-dimensional size and shape |

| Physicochemical | LogP, Molar refractivity | Hydrophobicity and polarizability |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity |

Exploration of Biological Activities and Pharmacological Relevance of 1 4 Methoxy Biphenyl 4 Yl Ethanone and Its Derivatives

Target Identification and Validation Research for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone Scaffolds

The identification of specific molecular targets is a critical step in understanding the pharmacological relevance of a chemical scaffold. For derivatives based on the biphenyl (B1667301) structure, research has successfully identified and validated key proteins involved in disease pathology.

A significant target identified for biphenyl-containing molecules is the Fatty-acid binding protein 4 (FABP4). mdpi.comnih.gov FABP4 is recognized as a key factor in the development of inflammatory conditions linked to metabolic diseases. mdpi.com A systematic optimization of a series of biphenyl scaffold molecules led to the identification of potent FABP4 inhibitors. mdpi.com One such derivative, compound 10g, demonstrated a high binding affinity and selectivity for FABP4 over the related FABP3. mdpi.com This research validates FABP4 as a therapeutic target for this class of compounds and highlights their potential in treating inflammation-related diseases. mdpi.comnih.gov

Enzyme Inhibition and Activation Studies

Derivatives built upon scaffolds structurally related to this compound have been investigated for their ability to modulate the activity of various enzymes. These studies are crucial for elucidating the mechanism of action and therapeutic potential of these compounds.